[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid
Overview
Description
Preparation Methods
The synthetic routes for [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid typically involve the reaction of 6-amino-9-benzylpurine with thioglycolic acid under specific conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the thioether linkage . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The amino group on the purine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in studies involving nucleic acid interactions and enzyme inhibition.
Medicine: Research involving this compound includes its potential use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid involves its interaction with specific molecular targets, such as enzymes and nucleic acids . The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. Additionally, it can interfere with nucleic acid processes by binding to DNA or RNA, thereby affecting replication and transcription .
Comparison with Similar Compounds
[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
6-Amino-9-benzylpurine: Lacks the thioacetic acid group.
6-Amino-9H-purin-9-yl)methanol: Contains a hydroxymethyl group instead of a thioacetic acid group.
2-Amino-6-chloro-9H-purine-9-acetic acid: Contains a chloro group instead of a benzyl group. The uniqueness of this compound lies in its combination of the purine ring, benzyl group, and thioacetic acid moiety, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(6-amino-9-benzylpurin-8-yl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c15-12-11-13(17-8-16-12)19(6-9-4-2-1-3-5-9)14(18-11)22-7-10(20)21/h1-5,8H,6-7H2,(H,20,21)(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOPLVWEXMRRFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3N=C2SCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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